molecular formula C4H10O2Si B11925521 Dimethylsilyl Acetate

Dimethylsilyl Acetate

Cat. No.: B11925521
M. Wt: 118.21 g/mol
InChI Key: NYMVBZHJSKIHQK-UHFFFAOYSA-N
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Description

Dimethylsilyl acetate is an organosilicon compound with the molecular formula C4H10O2Si. It is a derivative of acetic acid where the hydrogen atom of the hydroxyl group is replaced by a dimethylsilyl group. This compound is known for its utility in organic synthesis, particularly as a protecting group for alcohols.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylsilyl acetate can be synthesized through the reaction of dimethylchlorosilane with acetic acid in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{SiCl} + \text{CH}_3\text{COOH} \rightarrow \text{(CH}_3\text{)}_2\text{SiOCOCH}_3 + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous addition of dimethylchlorosilane to a mixture of acetic acid and a base under controlled temperature and pressure conditions. The by-product, hydrogen chloride, is typically neutralized using a scrubber system.

Chemical Reactions Analysis

Types of Reactions

Dimethylsilyl acetate undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form dimethylsilanediol and acetic acid.

    Substitution: Can be used to introduce the dimethylsilyl group into other molecules, replacing a hydroxyl group.

    Oxidation and Reduction: Generally inert to mild oxidizing and reducing agents due to the stability of the silicon-oxygen bond.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acid/base solutions.

    Substitution: Reagents like trimethylsilyl chloride in the presence of a base.

    Oxidation and Reduction: Typically requires strong oxidizing agents like chromic acid or reducing agents like lithium aluminum hydride for significant reactivity.

Major Products Formed

    Hydrolysis: Dimethylsilanediol and acetic acid.

    Substitution: Various silyl ethers depending on the substrate.

Scientific Research Applications

Dimethylsilyl acetate finds applications in various fields:

    Chemistry: Used as a protecting group for alcohols in organic synthesis.

    Biology: Employed in the modification of biomolecules to enhance stability and solubility.

    Medicine: Utilized in the synthesis of pharmaceuticals where protection of functional groups is necessary.

    Industry: Applied in the production of silicone-based materials and coatings.

Mechanism of Action

The primary mechanism by which dimethylsilyl acetate exerts its effects is through the formation of stable silyl ethers. The silicon-oxygen bond is robust, providing protection to hydroxyl groups during chemical reactions. The mechanism involves nucleophilic attack on the silicon atom, leading to the formation of a silyl ether.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl acetate: Similar in structure but with an additional methyl group on the silicon atom.

    Tert-butyldimethylsilyl acetate: Contains a tert-butyl group, providing greater steric hindrance and stability.

Uniqueness

This compound is unique due to its balance of reactivity and stability. It provides sufficient protection to hydroxyl groups while being easier to remove compared to bulkier silyl groups like tert-butyldimethylsilyl.

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its ability to protect hydroxyl groups while maintaining stability makes it a valuable tool in various chemical processes.

Properties

Molecular Formula

C4H10O2Si

Molecular Weight

118.21 g/mol

IUPAC Name

dimethylsilyl acetate

InChI

InChI=1S/C4H10O2Si/c1-4(5)6-7(2)3/h7H,1-3H3

InChI Key

NYMVBZHJSKIHQK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O[SiH](C)C

Origin of Product

United States

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